molecular formula C10H15ClN2 B1272274 N-(4-Chlorobenzyl)propane-1,3-diamine CAS No. 61798-10-5

N-(4-Chlorobenzyl)propane-1,3-diamine

Cat. No. B1272274
M. Wt: 198.69 g/mol
InChI Key: RMASORJTUXYTIP-UHFFFAOYSA-N
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Patent
US04590272

Procedure details

N-(4-chlorobenzyl)trimethylenediamine (8.45 g) and 1-nitro-2,2-bis(methylthio)ethylene (6.60 g) were heated under reflux in 100 ml of ethanol for 16 hours. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration and washed with a small amount of ethanol to give 1-(4-chlorobenzyl)-2-(nitromethylene)tetrahydropyrimidine (9.8 g) represented by the following formula. Melting point: 172°-174° C. ##STR10##
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][NH:7][CH2:8][CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.[N+:14]([CH:17]=[C:18](SC)SC)([O-:16])=[O:15]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:8][CH2:9][CH2:10][NH:11][C:18]2=[CH:17][N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
ClC1=CC=C(CNCCCN)C=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(SC)SC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(NCCC2)=C[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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